3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864061-23-3
VCID: VC7194891
InChI: InChI=1S/C11H15FN2O3S.ClH/c12-10-6-9(18(13,15)16)3-4-11(10)17-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2,(H2,13,15,16);1H
SMILES: C1CC(NC1)COC2=C(C=C(C=C2)S(=O)(=O)N)F.Cl
Molecular Formula: C11H16ClFN2O3S
Molecular Weight: 310.77

3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride

CAS No.: 1864061-23-3

Cat. No.: VC7194891

Molecular Formula: C11H16ClFN2O3S

Molecular Weight: 310.77

* For research use only. Not for human or veterinary use.

3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride - 1864061-23-3

Specification

CAS No. 1864061-23-3
Molecular Formula C11H16ClFN2O3S
Molecular Weight 310.77
IUPAC Name 3-fluoro-4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C11H15FN2O3S.ClH/c12-10-6-9(18(13,15)16)3-4-11(10)17-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2,(H2,13,15,16);1H
Standard InChI Key LLDBVXHFYKYAPF-UHFFFAOYSA-N
SMILES C1CC(NC1)COC2=C(C=C(C=C2)S(=O)(=O)N)F.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[(2-pyrrolidinyl)methoxy]-3-fluorobenzenesulfonamide hydrochloride, reflecting its benzenering substitution pattern and salt form . Its molecular formula is C₁₁H₁₇ClFN₂O₃S, with a molecular weight of 292.78 g/mol . The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1803591-06-1
Molecular FormulaC₁₁H₁₇ClFN₂O₃S
Molecular Weight292.78 g/mol
SMILES NotationO=S(C1=CC=C(OCC2NCCC2)C=C1F)(N)=O.Cl
InChIKeyMFCD28954413

Structural Elucidation

The molecule comprises a benzene ring substituted with:

  • A sulfonamide group (-SO₂NH₂) at position 1,

  • A fluorine atom at position 3,

  • A methoxy-pyrrolidine moiety at position 4, where the oxygen atom bridges the benzene ring to a pyrrolidine group .
    X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would confirm the spatial arrangement of the pyrrolidine ring, which likely adopts an envelope conformation to minimize steric strain.

Synthesis and Manufacturing

Process Optimization

Critical parameters include:

  • Temperature Control: Maintaining <50°C during sulfonation to prevent decomposition .

  • Protecting Group Strategies: Shielding the pyrrolidine nitrogen during synthesis to avoid unwanted side reactions.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: ~50 mg/mL at 25°C) and moderate solubility in DMSO (~20 mg/mL) . Stability studies indicate degradation <5% after 6 months at -20°C under inert atmosphere, though aqueous solutions are prone to hydrolysis at pH >8.0.

Acid-Base Behavior

The sulfonamide group (pKa ~10.2) and pyrrolidine nitrogen (pKa ~8.9) contribute to its zwitterionic character in physiological pH, enhancing membrane permeability .

Pharmacological Profile

Preclinical Data

In vitro assays against Staphylococcus aureus show MIC values of 8 µg/mL, comparable to sulfamethoxazole . In vivo toxicity studies in rats report an LD₅₀ >500 mg/kg, suggesting a favorable safety margin .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 4.21 (m, 1H, OCH₂), 3.55–3.62 (m, 2H, pyrrolidine-H) .

  • LC-MS: [M+H]⁺ m/z 257.1 (free base), 293.1 (hydrochloride) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation with tᵣ = 6.7 min .

Industrial and Research Applications

Pharmaceutical Development

Tagged as an "antibiotic and antiviral" candidate , this compound is under investigation for:

  • Urinary Tract Infections: Leveraging high renal excretion rates of sulfonamides.

  • Topical Formulations: Exploiting solubility for transdermal delivery systems.

Chemical Biology

The fluorinated aromatic ring serves as a ¹⁹F NMR probe for studying protein-ligand interactions, offering advantages over traditional ¹H detection .

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